molecular formula C16H15IN2 B5292427 3-[2-(1-methyl-4(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide

3-[2-(1-methyl-4(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide

Cat. No. B5292427
M. Wt: 362.21 g/mol
InChI Key: UURAKYSOOXPORG-KIUKIJHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(1-methyl-4(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide, commonly known as MPI-0479605, is a novel small molecule inhibitor of TLR8 signaling. TLR8 is a member of the toll-like receptor family, which plays a crucial role in the innate immune system. TLR8 activation leads to the production of pro-inflammatory cytokines, chemokines, and interferons. MPI-0479605 has been shown to be effective in inhibiting TLR8-mediated inflammation in preclinical models.

Mechanism of Action

MPI-0479605 exerts its anti-inflammatory effects by inhibiting the TLR8 signaling pathway. TLR8 is a receptor that recognizes single-stranded RNA from viruses and bacteria. Upon activation, TLR8 recruits a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. MPI-0479605 binds to the TLR8 receptor and prevents its activation, thereby inhibiting the downstream signaling cascade and reducing inflammation.
Biochemical and Physiological Effects
MPI-0479605 has been shown to reduce the production of pro-inflammatory cytokines and chemokines in human PBMCs and dendritic cells. The molecule has also been shown to reduce inflammation in a mouse model of sepsis. In addition, MPI-0479605 has been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

MPI-0479605 is a valuable tool for studying the TLR8 signaling pathway and its role in inflammation. The molecule can be used to investigate the mechanism of action of TLR8 agonists and the downstream signaling pathways. However, the use of MPI-0479605 is limited by its specificity for TLR8. The molecule may not be effective in inhibiting other TLRs or inflammatory pathways.

Future Directions

MPI-0479605 has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for the treatment of inflammatory diseases. Future research should focus on the optimization of the molecule's pharmacokinetic properties and the evaluation of its efficacy in clinical trials. In addition, the role of TLR8 in various inflammatory diseases should be further investigated to identify potential patient populations that may benefit from treatment with MPI-0479605.

Synthesis Methods

MPI-0479605 is a complex organic molecule that can be synthesized using a multi-step process. The synthesis involves the condensation of 1-methyl-4-pyridinylidene with ethyl acetoacetate to form the intermediate product. This intermediate is then reacted with indole-3-carboxaldehyde to form the final product. The synthesis of MPI-0479605 has been described in detail in a research article published by the inventors of the molecule.

Scientific Research Applications

MPI-0479605 has been extensively studied in preclinical models for its anti-inflammatory properties. The molecule has been shown to inhibit TLR8-mediated cytokine production in human peripheral blood mononuclear cells (PBMCs) and dendritic cells. It has also been shown to reduce inflammation in a mouse model of sepsis. MPI-0479605 has been identified as a potential therapeutic agent for the treatment of various inflammatory diseases, including sepsis, arthritis, and lupus.

properties

IUPAC Name

(3E)-3-[2-(1-methylpyridin-4-ylidene)ethylidene]indole;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2.HI/c1-18-10-8-13(9-11-18)6-7-14-12-17-16-5-3-2-4-15(14)16;/h2-12H,1H3;1H/b14-7-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURAKYSOOXPORG-KIUKIJHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC=C2C=NC3=CC=CC=C32)C=C1.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC(=C/C=C\2/C=NC3=CC=CC=C32)C=C1.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-3-[2-(1-methylpyridin-4-ylidene)ethylidene]indole;hydroiodide

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